![molecular formula C18H22N2O4S2 B4842690 1-[(4-ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4842690.png)
1-[(4-ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine
Descripción general
Descripción
1-[(4-ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine sulfonamides, which have been studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-[(4-ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting certain enzymes and signaling pathways. The compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs play a role in cancer cell invasion and metastasis, and inhibition of their activity can prevent cancer progression. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Inhibition of COX-2 activity can reduce inflammation and pain.
Biochemical and Physiological Effects
1-[(4-ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has been shown to have various biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis, inhibit cell growth, and suppress migration and invasion. Inflammatory cells, the compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to have antibacterial and antifungal activities, which can be attributed to its ability to disrupt the cell membrane of microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. It has also been shown to exhibit potent pharmacological activities, making it a promising candidate for further research. However, the compound has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. Additionally, the compound has not been extensively tested in vivo, and its pharmacokinetic and toxicological properties are not well characterized.
Direcciones Futuras
1-[(4-ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has several potential future directions for research. Firstly, further studies are needed to elucidate its molecular targets and mechanism of action. Secondly, the compound should be tested in animal models to assess its pharmacokinetic and toxicological properties. Thirdly, the compound can be modified to improve its potency and selectivity. Finally, the compound can be tested in combination with other drugs to assess its synergistic effects and potential use in combination therapy.
Conclusion
In conclusion, 1-[(4-ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is a promising compound that has shown potential therapeutic applications in cancer, inflammation, and microbial infections. Its synthesis method has been optimized, and it exhibits potent pharmacological activities. However, its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. The compound has several potential future directions for research, including assessment of its pharmacokinetic and toxicological properties, modification to improve potency and selectivity, and testing in combination with other drugs.
Aplicaciones Científicas De Investigación
1-[(4-ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has been studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and has shown anti-inflammatory effects. Furthermore, the compound has demonstrated antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-4-(4-ethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-2-16-8-10-18(11-9-16)26(23,24)20-14-12-19(13-15-20)25(21,22)17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHPQMMWDLOBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



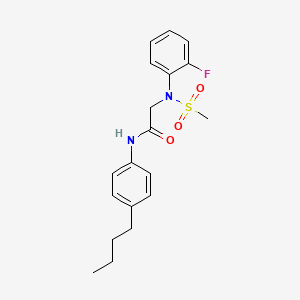
![ethyl {3-[2-cyano-2-(4-cyanophenyl)vinyl]-1H-indol-1-yl}acetate](/img/structure/B4842632.png)
![9-[(8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B4842638.png)

![2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-3-pyridinylacetamide](/img/structure/B4842652.png)
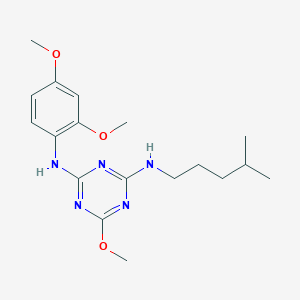
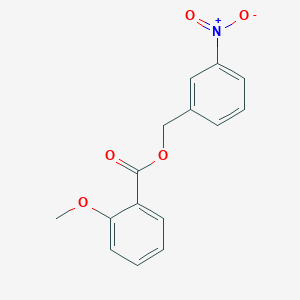
![2-(3,4-dimethoxyphenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4842678.png)
![ethyl 1-[4-(4-chlorophenoxy)butanoyl]-4-piperidinecarboxylate](/img/structure/B4842683.png)

![{[1-(2-amino-5-ethyl-6-methyl-4-pyrimidinyl)-1H-diaziren-3-yl]thio}acetonitrile](/img/structure/B4842693.png)
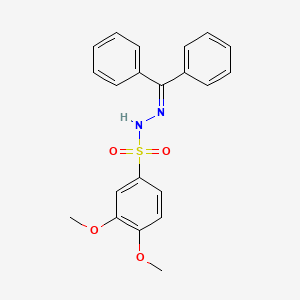
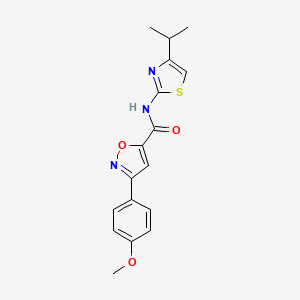
![2-[(4-bromobenzyl)thio]-3-(4-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4842715.png)